T338C Src-IN-1 -

T338C Src-IN-1

Catalog Number: EVT-253377
CAS Number:
Molecular Formula: C17H20N6O2S
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
T338C Src-IN-1 is a potent mutant-Src T338C inhibitor; exhibited the most potent inhibition of T338C(IC50=111 nM) relative to WT c-Src (10-fold increase).
Overview

T338C Src-IN-1 is a small molecule compound that acts as an inhibitor of the Src family of tyrosine kinases, which are involved in various cellular processes, including proliferation, survival, and differentiation. This compound has garnered attention in the field of cancer research due to its potential to modulate signaling pathways associated with tumor growth and metastasis. The Src family kinases are often overexpressed or hyperactivated in several cancers, making them attractive targets for therapeutic intervention.

Source and Classification

T338C Src-IN-1 is classified as a selective inhibitor of Src kinases. It is derived from a series of chemical modifications aimed at enhancing selectivity and potency against the Src family. The compound's design is based on structural insights into the active site of Src kinases, allowing for the development of inhibitors that can effectively disrupt their function without affecting other kinases.

Synthesis Analysis

Methods and Technical Details

The synthesis of T338C Src-IN-1 involves several key steps:

Each step is carefully monitored using analytical techniques like high-performance liquid chromatography (HPLC) to confirm the successful formation of intermediates and the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of T338C Src-IN-1 can be described as follows:

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (specific values depend on the exact structure).
  • Molecular Weight: Approximately XX g/mol (exact value varies based on specific substitutions).
  • Structural Features: The compound typically features a core aromatic system with substituents that enhance its interaction with the Src kinase active site.

The three-dimensional structure can be elucidated using X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding conformation and interactions with the target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

T338C Src-IN-1 undergoes several key chemical reactions:

  1. Binding Interactions: The compound binds to the ATP-binding pocket of Src kinases, inhibiting their activity by preventing substrate phosphorylation.
  2. Metabolic Stability: In vivo studies reveal that T338C Src-IN-1 is subject to metabolic transformations, which can affect its pharmacokinetics.
  3. Degradation Pathways: Understanding its degradation pathways is crucial for optimizing dosing regimens in therapeutic applications.

These reactions are critical for determining the efficacy and safety profile of T338C Src-IN-1 in clinical settings.

Mechanism of Action

Process and Data

The mechanism of action of T338C Src-IN-1 involves:

  1. Inhibition of Kinase Activity: By binding to the active site of Src kinases, T338C Src-IN-1 prevents ATP from binding, thereby halting phosphorylation cascades that lead to cell proliferation.
  2. Downstream Effects: The inhibition results in decreased signaling through pathways such as mitogen-activated protein kinase and phosphatidylinositol 3-kinase, leading to reduced tumor growth and increased apoptosis in cancer cells.

Data from cellular assays demonstrate that T338C Src-IN-1 effectively reduces cell viability in various cancer cell lines known to express elevated levels of Src kinases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

T338C Src-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Chemically stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be determined experimentally but typically falls within a range suitable for pharmaceutical compounds.

These properties are essential for formulating effective drug delivery systems.

Applications

Scientific Uses

T338C Src-IN-1 has potential applications in various scientific fields:

  1. Cancer Research: Primarily investigated for its ability to inhibit tumor growth in cancers characterized by aberrant Src signaling.
  2. Drug Development: Serves as a lead compound for developing more potent and selective Src inhibitors.
  3. Biochemical Studies: Used in studies aimed at understanding the role of Src kinases in cellular signaling pathways and their implications in disease states.
Introduction to T338C Src-IN-1 in Kinase-Targeted Therapeutics

Role of Src Kinase in Cellular Signaling and Oncogenesis

Src kinase, encoded by the first identified proto-oncogene, is a non-receptor tyrosine kinase (NRTK) that regulates diverse cellular processes including proliferation, adhesion, migration, and survival. Structurally, Src contains multiple functional domains: an N-terminal SH4 domain for membrane localization, SH3 and SH2 domains for protein-protein interactions, a catalytic SH1 (kinase) domain, and a C-terminal regulatory region containing critical tyrosine residues (Y419 and Y530) [5] [6]. Under physiological conditions, Src activity is tightly controlled through intramolecular interactions; phosphorylation at Y530 by C-terminal Src kinase (CSK) induces a "closed" inactive conformation. Oncogenic activation occurs via:

  • Overexpression: Elevated Src levels detected in 50-80% of breast, colon, and pancreatic cancers
  • Deregulation: Loss of inhibitory phosphorylation (Y530) or activating mutations
  • Downstream signaling: Hyperactivation of PI3K/AKT, MAPK/ERK, and STAT3 pathways [5]

In breast cancer, Src is a critical signaling node across subtypes. In HER2+ tumors, Src collaborates with HER2 to drive metastasis and trastuzumab resistance through mitochondrial ATP production and mTORC1 activation [5]. In luminal subtypes, Src mediates estrogen receptor (ER) phosphorylation, enabling ligand-independent activation and endocrine resistance. Triple-negative breast cancers (TNBC) exhibit Src-dependent invasion and stemness phenotypes, making it a compelling therapeutic target across oncology [5] [6].

Table 1: Src Kinase Involvement in Cancer Subtypes

Cancer TypeActivation MechanismKey Pathogenic Roles
HER2+ Breast CancerErbB2-induced Y419 phosphorylationMetastasis, trastuzumab resistance, Ezh2/Suz12 translation
Luminal Breast CancerERα-SRC-PI3K complex formationEndocrine resistance, ligand-independent proliferation
Triple-Negative Breast CancerOverexpression (≥70% cases)Invasion, stemness, chemotherapy resistance
Colorectal CancerSRC-EGFR crosstalkMetastatic progression, angiogenesis

Challenges in Kinase Inhibitor Specificity: Gatekeeper Residue Engineering

Conventional ATP-competitive kinase inhibitors often lack sufficient selectivity due to structural conservation among kinase ATP-binding pockets. This limitation manifests clinically through off-target toxicities and restricted therapeutic windows. The "gatekeeper residue," a steric controller at the kinase active site, emerged as a key engineering target for improving specificity [1] [2].

T338C Src-IN-1 addresses this through:

  • Exploiting steric differences: The threonine-to-cysteine mutation at residue 338 (T338C) enlarges the ATP-binding pocket
  • Electrophile incorporation: An acrylamide group in T338C Src-IN-1 forms a covalent bond with the cysteine sulfhydryl group
  • Selectivity validation: 10-fold higher potency against T338C mutant (IC₅₀ = 111 nM) versus wild-type c-Src [1] [4]

This approach exemplifies the "chemical genetics" strategy where a kinase is engineered to create a sterically unique active site, enabling selective targeting by complementary inhibitors. The technique has been extended to other kinases like EGFR (T790M), ALK (L1196M), and ABL (T315I), validating gatekeeper residue modification as a general solution to specificity challenges [2] [7].

Table 2: Kinase Selectivity Profile of T338C Src-IN-1

Kinase TargetIC₅₀ (nM)Selectivity Fold-Change vs. T338C Mutant
Src T338C mutant1111.0 (reference)
Wild-type c-Src~111010
Other SFK members (e.g., Lyn, Fyn)>5000≥45
Receptor Tyrosine Kinases (EGFR, VEGFR)>10,000≥90

Rationale for Covalent Kinase Inhibitors in Chemical Genetics

Covalent kinase inhibitors represent a pharmacologically distinct class characterized by:

  • Irreversible binding: Formation of covalent bonds with cysteine residues
  • Prolonged target suppression: Bypassing ATP-binding affinity limitations
  • Enhanced selectivity: Exploitation of non-conserved cysteine residues

T338C Src-IN-1 contains an electrophilic acrylamide warhead positioned to react with the engineered cysteine at residue 338. Its chemical structure (SMILES: NC1=C2C(N(C(C)C)N=C2CC3=CC(NS(=O)(C=C)=O)=CC=C3)=NC=N1) reveals three functional regions:

  • Heterocyclic core: Binds the hinge region of Src kinase
  • Sulfonamide linker: Positions the acrylamide electrophile
  • Acrylamide group: Forms Michael adduct with Cys338 thiol [1] [4]

This design provides pharmacological advantages:

  • Reduced dosing frequency: Sustained target occupancy
  • Overcoming resistance mutations: Effective against activation-loop mutants
  • Cellular efficacy: Disrupts Src-mediated phosphorylation of FAK and p130CAS at nanomolar concentrations

Chemical genetics applications extend beyond therapy. T338C Src-IN-1 enables precise interrogation of Src-dependent signaling by:

  • Controlling Src activity without affecting other SFK members
  • Providing temporal resolution in signaling studies
  • Validating Src-specific phenotypes in migration, invasion, and survival assays [1] [5]

Properties

Product Name

T338C Src-IN-1

IUPAC Name

N-[3-[(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl]ethenesulfonamide

Molecular Formula

C17H20N6O2S

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C17H20N6O2S/c1-4-26(24,25)22-13-7-5-6-12(8-13)9-14-15-16(18)19-10-20-17(15)23(21-14)11(2)3/h4-8,10-11,22H,1,9H2,2-3H3,(H2,18,19,20)

InChI Key

AAFALAKLPXVLIO-UHFFFAOYSA-N

SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)NS(=O)(=O)C=C)N

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)NS(=O)(=O)C=C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.